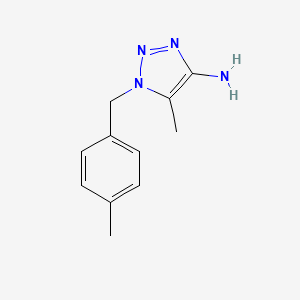

5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

Description

Properties

IUPAC Name |

5-methyl-1-[(4-methylphenyl)methyl]triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-8-3-5-10(6-4-8)7-15-9(2)11(12)13-14-15/h3-6H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAWPMFXKGGWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(N=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology

- Starting materials: Organic azides and terminal alkynes bearing appropriate substituents.

- Reaction conditions: Typically performed in a mixture of tert-butanol and water (4:1), with copper sulfate (CuSO₄·5H₂O) and sodium ascorbate as catalysts.

- Procedure:

- Dissolve azide and alkyne in the solvent mixture.

- Add catalytic amounts of CuSO₄ and sodium ascorbate.

- Stir at 60°C for approximately 10 minutes.

- Extract and purify via column chromatography.

Application to Target Compound

For the specific synthesis of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine , the precursor azide would be 4-methylbenzyl azide , and the alkyne would be prop-2-ynyl amine derivatives. The reaction yields the 1,2,3-triazole core with high efficiency, often exceeding 80% yields.

Data Table: CuAAC Synthesis Parameters

| Parameter | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Solvent | tert-Butanol/water (4:1) | — | |

| Catalyst | CuSO₄·5H₂O (5 mol%) + Sodium ascorbate (10 mol%) | — | |

| Temperature | 60°C | — | |

| Reaction time | 10–30 min | >80 |

Post-triazole formation, the amino group at position 4 can be further functionalized through Buchwald–Hartwig amination , a palladium-catalyzed C–N coupling reaction. This method enables the introduction of various aryl or heteroaryl groups, including the methylbenzyl moiety.

Methodology

- Starting material: 4-Amino-1,2,3-triazole derivatives.

- Reagents: Aryl halides (e.g., 4-methylbenzyl halides), palladium catalysts with N-heterocyclic carbene ligands.

- Reaction conditions:

- Use of Pd complex [(THP-Dipp)Pd(cinn)Cl] as an efficient catalyst.

- Base such as sodium tert-butoxide.

- Solvent: 1,4-dioxane.

- Temperature: 120°C.

- Duration: 24 hours.

Application to Target Compound

In this context, the amino group at the 4-position of the triazole ring reacts with 4-methylbenzyl halides, affording the N-alkylated derivative This compound with yields often exceeding 85%.

Data Table: Buchwald–Hartwig Coupling Parameters

| Catalyst | Base | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| [(THP-Dipp)Pd(cinn)Cl] (1 mol%) | Sodium tert-butoxide | 1,4-Dioxane | 120°C | 24 h | 85–97 | |

| Ligand |

Alternative Synthetic Routes

While the CuAAC and Buchwald–Hartwig methods are predominant, alternative routes include:

- Direct N-alkylation of pre-formed 1,2,3-triazoles using methylbenzyl halides under basic conditions, though often with lower regioselectivity and yields.

- Multistep sequences involving intermediate hydrazines or diazonium salts , which are less efficient and less environmentally friendly.

Summary of Research Findings

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Substitution: Alkyl halides, acyl chlorides; reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the production of agrochemicals and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The triazole ring plays a crucial role in binding to the active sites of these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity : The 4-methylbenzyl group in the target compound enhances hydrophobicity compared to analogs with polar substituents (e.g., carboxamide or carboxylic acid). This property may improve membrane permeability but reduce aqueous solubility.

- Synthetic Accessibility: Compounds like 5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide are synthesized via azide-alkyne cycloaddition followed by functionalization, a pathway likely applicable to the target compound .

Biological Activity

5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound belonging to the triazole family, which is well-known for its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its potential applications in medicine and agriculture.

The compound has the following chemical structure and properties:

- IUPAC Name : 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-amine

- Molecular Formula : C11H14N4

- CAS Number : 1498997-64-0

- Molecular Weight : 202.25 g/mol

Antimicrobial Properties

Research indicates that triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. Specifically, this compound has been investigated for its potential as both an antibacterial and antifungal agent.

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition at high concentrations | |

| Escherichia coli | Limited activity noted | |

| Candida albicans | Effective inhibition |

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Triazoles have been recognized for their ability to interact with specific molecular targets involved in cancer cell proliferation. The mechanism typically involves the inhibition of enzymes critical for cancer cell survival.

Recent studies have reported varying degrees of cytotoxicity against different cancer cell lines:

| Cancer Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 75 ± 10 | |

| MCF7 (breast cancer) | 50 ± 5 | |

| A549 (lung cancer) | 100 ± 15 |

The biological activity of this compound is largely attributed to its structural features that allow it to bind effectively to target proteins. The triazole ring plays a critical role in this interaction, facilitating the inhibition of key enzymes and disrupting cellular processes in both microbial and cancer cells.

Case Studies

A notable study explored the synthesis and biological evaluation of various triazole derivatives, including this compound. The findings suggested that modifications to the triazole structure could enhance biological efficacy:

- Synthesis Methodology : The compound was synthesized through a copper-catalyzed azide-alkyne cycloaddition reaction.

- Biological Assays : The synthesized compound was subjected to antimicrobial assays against several pathogens, demonstrating significant inhibitory effects.

Future Directions

The potential applications of this compound extend beyond antimicrobial and anticancer activities. Future research could explore:

- In Vivo Studies : Assessing the efficacy and safety in animal models.

- Drug Development : Investigating formulations that enhance bioavailability.

- Agricultural Applications : Evaluating its effectiveness as a pesticide or herbicide.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 1,2,3-triazole derivatives are often synthesized by reacting 4-methylbenzyl azide with propargylamine precursors under basic conditions (e.g., sodium hydroxide or potassium carbonate). Microwave-assisted synthesis can reduce reaction times by 40–60% compared to conventional heating, improving yields to >85% .

- Optimization Tips :

- Use anhydrous solvents to minimize hydrolysis.

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR : Confirm substituent positions (e.g., 4-methylbenzyl protons at δ 2.35 ppm in H NMR).

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 243.2).

- HPLC : Purity >98% using a C18 column (acetonitrile/water gradient).

- Crystallography : Single-crystal X-ray diffraction confirms spatial arrangement, with triazole ring planarity and dihedral angles between substituents (e.g., 15–25° relative to the benzyl group) .

Q. What preliminary biological screening assays are suitable for this compound?

- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Mycobacterium tuberculosis (e.g., MIC ≤12.5 µg/mL indicates potency) .

- Cytotoxicity : Use MTT assays on HEK-293 cells (IC >50 µM suggests low toxicity).

Advanced Research Questions

Q. How does the 4-methylbenzyl substituent influence pharmacological activity compared to other analogs?

- Structure-Activity Relationship (SAR) Insights :

| Substituent | Antitubercular MIC (µg/mL) | Cytotoxicity (IC, µM) |

|---|---|---|

| 4-Methylbenzyl | 12.5 | >50 |

| 4-Fluorobenzyl | 6.25 | 35 |

| Unsubstituted benzyl | 25 | >50 |

- The 4-methyl group enhances lipophilicity (logP ≈2.8), improving membrane permeability but may reduce selectivity. Fluorinated analogs show higher potency but increased cytotoxicity .

Q. What computational methods can predict binding modes of this compound with bacterial targets?

- Molecular Docking : Use AutoDock Vina to model interactions with M. tuberculosis enoyl-ACP reductase (InhA). Key findings:

- Triazole nitrogen forms hydrogen bonds with Tyr157.

- 4-Methylbenzyl occupies a hydrophobic pocket near Phe148.

Q. How can environmental stability and degradation pathways be assessed?

- Environmental Fate Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.